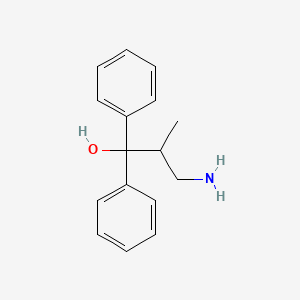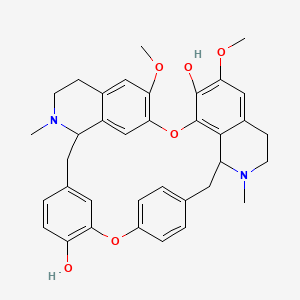
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid: is a dihydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from twenty-carbon fatty acids. This compound is known for its role in various biological processes, including inflammation and cellular signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid can be synthesized through the dihydroxylation of arachidonic acid. This reaction typically involves the use of osmium tetroxide (OsO₄) as a catalyst, followed by the reduction of the resulting osmate ester with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) .
Industrial Production Methods: Most production methods are based on laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form less oxidized eicosanoids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Various oxidized eicosanoids.
Reduction: Less oxidized eicosanoids.
Substitution: Esters or ethers of this compound.
Applications De Recherche Scientifique
Chemistry: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid is used as a reference compound in the study of eicosanoid metabolism and signaling pathways .
Biology: It plays a role in the study of cellular signaling mechanisms, particularly those involving inflammation and immune responses .
Medicine: Research into this compound has implications for understanding inflammatory diseases and developing anti-inflammatory drugs .
Industry: While its industrial applications are limited, it is used in research and development settings to study eicosanoid pathways and their potential therapeutic targets .
Mécanisme D'action
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid exerts its effects by interacting with specific receptors and enzymes involved in eicosanoid signaling pathways. It is known to modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid . This modulation can lead to changes in the production of other eicosanoids, thereby influencing inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
- 8,9-Dihydroxyeicosa-5,11,14-trienoic acid
- 11,12-Dihydroxyeicosa-5,8,14-trienoic acid
- 14,15-Dihydroxyeicosa-5,8,11-trienoic acid
Comparison: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid is unique in its specific dihydroxylation pattern, which gives it distinct biological activities compared to its isomers. For example, while 8,9-Dihydroxyeicosa-5,11,14-trienoic acid and 11,12-Dihydroxyeicosa-5,8,14-trienoic acid also play roles in inflammation and cellular signaling, their specific effects and receptor interactions can differ .
Propriétés
IUPAC Name |
5,6-dihydroxyicosa-8,11,14-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNYAPAJUNPMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














